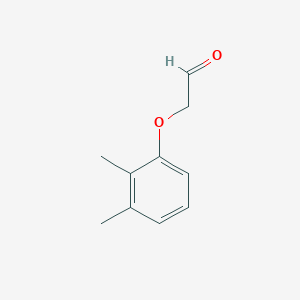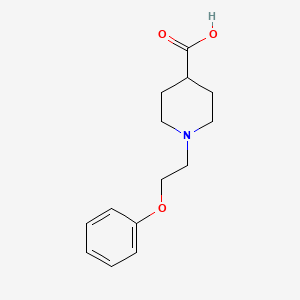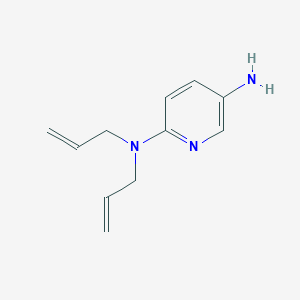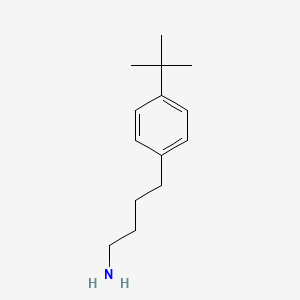
2-(2,3-二甲基苯氧基)乙醛
描述
2-(2,3-Dimethylphenoxy)acetaldehyde (2,3-DMPA) is an organic compound with the molecular formula C10H12O3. It is a colorless liquid with a strong odor and is used as a laboratory reagent and intermediate in the synthesis of various compounds. 2,3-DMPA is a versatile compound that can be used in a wide range of applications in organic chemistry, including the synthesis of pharmaceuticals, pesticides, and other organic compounds.
科学研究应用
环境监测和分析
一项研究报告了一种新型荧光探针,用于灵敏检测环境水样中的羰基化合物(包括乙醛等醛类)。该方法提供了一种痕量测量此类化合物的方法,展示了在监测环境污染物以及促进环境安全和健康评估中的应用(Houdier 等人,2000 年)。
DNA 加合物和致癌作用
研究已经确定了乙醛形成的 DNA 加合物,突出了其诱变和致癌潜力。这包括鉴定稳定的乙醛 DNA 加合物及其在理解乙醛介导的鳞状上皮细胞癌变机制中的意义(Wang 等人,2000 年); (Mizumoto 等人,2017 年)。
化学反应和催化
研究已经探索了乙醛在表面和催化剂存在下的反应。例如,已经研究了 CeO2(111) 表面上氧空位辅助的乙醛偶联和烯醇化反应,证明了表面氧空位在稳定和活化乙醛以进行偶联反应中的重要性(Calaza 等人,2012 年)。
合成和材料科学
研究还集中于从乙醛合成复杂的有机分子,包括通过铂烯烃催化的碳烷氧羰基化合成 2,3-二取代苯并呋喃,突出了乙醛在合成有机化学和材料科学应用中的作用(Nakamura 等人,2005 年)。
光催化和污染控制
已经证明了在光照射下 Pd/WO3 光催化剂上乙醛完全氧化为 CO2,表明此类过程在污染控制和环境修复中的潜力(Arai 等人,2008 年)。
属性
IUPAC Name |
2-(2,3-dimethylphenoxy)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-4-3-5-10(9(8)2)12-7-6-11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXGUVBVKVKXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenoxy)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B3072933.png)
![4-[(3-Methoxyphenyl)methyl]oxan-4-amine](/img/structure/B3072937.png)
![3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid](/img/structure/B3072945.png)





![2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072979.png)



![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073012.png)